![molecular formula C9H5ClO3 B1505754 5-Chloro-4-hydroxy-2H-chromen-2-one CAS No. 54311-48-7](/img/structure/B1505754.png)
5-Chloro-4-hydroxy-2H-chromen-2-one
Overview
Description
5-Chloro-4-hydroxy-2H-chromen-2-one is a heterocyclic organic compound with the molecular formula C9H5ClO3 . It has a molecular weight of 196.59 . This compound belongs to the class of organic compounds known as coumarins and derivatives .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-hydroxy-2H-chromen-2-one consists of a benzene ring with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .
Scientific Research Applications
Synthetic Methodologies and Catalysis
- The synthesis and characterization of novel polystyrene-supported TBD catalysts employed in the Michael addition for synthesizing Warfarin and its analogues illustrate the utility of 4-hydroxycoumarin derivatives in catalysis and green chemistry. These catalysts facilitated high to quantitative conversion yields and demonstrated easy recovery and reuse without significant activity loss, showcasing the environmental benefits of using such systems in organic synthesis (Alonzi et al., 2014).
Biological Activity
- A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones revealed their remarkable antimicrobial activity against various bacteria and fungi. This underscores the potential of 2H-chromene derivatives as antimicrobial agents and highlights the importance of exploring these compounds for new therapeutic agents (El Azab et al., 2014).
Green Chemistry
- Research into green, catalyst-free, solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones via a three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones demonstrates the advancement of environmentally friendly synthetic methods. These methodologies emphasize high atom-efficiency and the avoidance of traditional purification methods, contributing to the development of sustainable chemical processes (Kumar et al., 2015).
Advanced Materials
- Spectral analysis and DFT investigation of some benzopyran analogues and their self-assemblies with graphene have provided insights into the physicochemical properties of these compounds. Such studies are crucial for the development of new materials with potential applications in photovoltaics and chemosensors, expanding the functional versatility of chromene derivatives (Al-Otaibi et al., 2020).
Anticancer Research
- A new cytotoxic 2-(2-phenylethyl)chromone isolated from Chinese eaglewood demonstrated significant in vitro activity against human gastric cancer cells. This finding highlights the potential of chromone derivatives in anticancer research and the ongoing search for novel bioactive compounds with therapeutic applications (Liu et al., 2008).
Mechanism of Action
5-Chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties . This article aims to provide a comprehensive review of the mechanism of action of 5-Chloro-4-hydroxy-2H-chromen-2-one.
Target of Action
Coumarin derivatives have been known to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Coumarin derivatives have been reported to exhibit anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities . These activities suggest that 5-Chloro-4-hydroxy-2H-chromen-2-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with coumarin derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with coumarin derivatives, it is likely that this compound induces a variety of molecular and cellular changes .
properties
IUPAC Name |
5-chloro-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZCJCNBVWFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715836 | |
Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54311-48-7 | |
Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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